2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a chloro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting 4-(4-methoxyphenyl)hydrazine with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole intermediate under specific reaction conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: Products may include amines and alcohols.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-triazol-3-yl]acetamide: Similar structure but contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical properties, such as reactivity and stability, which may not be present in similar compounds. Additionally, the presence of the oxadiazole ring may confer specific biological activities that are distinct from those of compounds with different ring structures.
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-8-15(9-12(2)17(11)20)26-10-16(24)21-19-18(22-27-23-19)13-4-6-14(25-3)7-5-13/h4-9H,10H2,1-3H3,(H,21,23,24) |
InChI Key |
IPPMHUSSMPEWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.